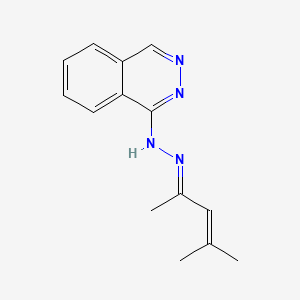

1-(2-(1,3-二甲基-2-丁烯亚基)肼基)酞嗪

描述

Budralazine is an antihypertensive drug.

科学研究应用

Pharmacological Properties

Antihypertensive Effects : 1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine, also known as budralazine, exhibits significant antihypertensive properties. Studies have shown its effectiveness in reducing blood pressure in hypertensive models. In renal hypertensive dogs, oral administration of budralazine led to a significant and sustained reduction in blood pressure (Konno, Nonaka, & Ueno, 1981). Its antihypertensive effects are comparable to hydralazine, but with a longer duration of action and less potency in producing tachycardia (Chiba et al., 1981).

Vasodilator Action : Budralazine has been characterized for its vasodilator action, showing effectiveness in increasing cardiac output and regional blood flow in various vascular beds. It acts as a direct vasodilator on vascular smooth muscle, partly by inhibiting vascular calcium fluxes (Chiba et al., 1983).

Cardiovascular Effects : When administered to anesthetized dogs, budralazine induced bradycardia along with a decrease in cardiac sympathetic nerve activity. This suggests a central sympathoinhibitory action, which may contribute to its antihypertensive effects (Yoshioka, Yahagi, Minami, & Saito, 1987).

Chemical Synthesis

Synthetic Methods : Efficient and environmentally benign methods have been developed for synthesizing related phthalazine derivatives. For instance, a one-pot, four-component synthesis of 2H-indazolo[2,1-b]-phthalazine-triones has been reported, which is significant for its high yield and rapid completion (Mosaddegh & Hassankhani, 2011). Another method involves using sulfuric acid-modified PEG-6000 as a green catalyst for the synthesis of similar compounds (Hasaninejed, Kazerooni, & Zare, 2012).

- been conducted to understand its metabolic pathways better. For example, one study identified major urinary and biliary metabolites of budralazine, including a mercapturic acid conjugate of mesityl oxide and a compound derived from the addition of glutathione to the terminal carbon-carbon double bond of budralazine (Nakaoka, Fujimaki, Hakusui, & Takegoshi, 1987).

Chemical Properties and Reactions

Structural Studies : Research into the properties of related phthalazine derivatives, such as 1-hydrazinophthalazine, has been extensive. Studies on their structural variations, including ring-chain tautomerism and isomerism, provide valuable insights into their chemical behavior. For example, the NMR study of 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones revealed interesting structural variations (Sinkkonen et al., 2002).

Reaction with Carbonyl Compounds : The reactions of 4-aryl-1-hydrazinophthalazines with various carbonyl compounds have been explored, leading to the formation of triazolo and triazinophthalazines. These studies contribute to the broader understanding of phthalazine chemistry and its potential applications (Shaban, Taha, & Nasr, 1991).

Ring Closure Reactions : Research into the substitution and ring closure reactions of phthalazine derivatives has provided insights into the synthesis of various phthalazine-based compounds, highlighting their versatility and potential for various applications (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984).

属性

IUPAC Name |

N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGFCLJXYFXXIJ-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buterazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

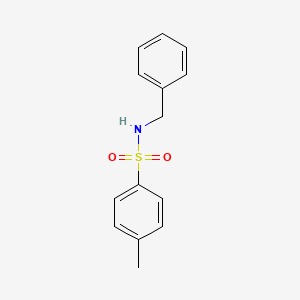

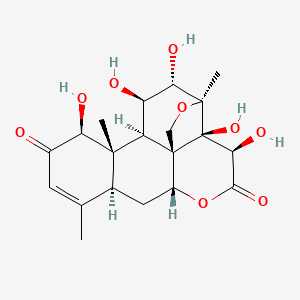

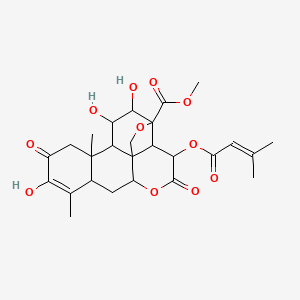

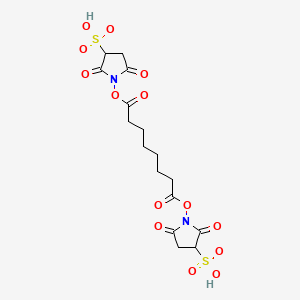

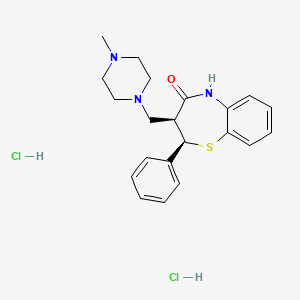

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)

![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)

![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)